1-(2-Fluorobenzoyl)-1H-indole-3-carbaldehyde
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Overview
Description
1-(2-Fluorobenzoyl)-1H-indole-3-carbaldehyde is a fluorinated organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a fluorobenzoyl group attached to the indole ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorobenzoyl)-1H-indole-3-carbaldehyde typically involves the reaction of 2-fluorobenzoyl chloride with indole-3-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorobenzoyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the benzoyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Amines in the presence of a base like sodium hydroxide in an organic solvent.
Major Products Formed
Oxidation: 1-(2-Fluorobenzoyl)-1H-indole-3-carboxylic acid.
Reduction: 1-(2-Fluorobenzoyl)-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluorobenzoyl)-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug discovery and development, particularly in the design of novel pharmaceuticals with enhanced efficacy and stability.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(2-Fluorobenzoyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The fluorobenzoyl group can enhance the compound’s ability to bind to biological targets, such as enzymes or receptors, through hydrophobic interactions and hydrogen bonding. This binding can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluorobenzoyl)pyrrolidine: Exhibits potent cytotoxic activities against tumor cell lines.
2-(Fluorobenzoyl)cyclohexane-1,3-diones: Used as building blocks for the synthesis of heterocyclic structures.
Uniqueness
1-(2-Fluorobenzoyl)-1H-indole-3-carbaldehyde is unique due to its indole core structure, which is a common motif in many biologically active compounds. The presence of the fluorobenzoyl group further enhances its chemical stability and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H10FNO2 |
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Molecular Weight |
267.25 g/mol |
IUPAC Name |
1-(2-fluorobenzoyl)indole-3-carbaldehyde |
InChI |
InChI=1S/C16H10FNO2/c17-14-7-3-1-6-13(14)16(20)18-9-11(10-19)12-5-2-4-8-15(12)18/h1-10H |
InChI Key |
BMQCXBSTKOEMGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C(=O)C3=CC=CC=C3F)C=O |
Origin of Product |
United States |
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